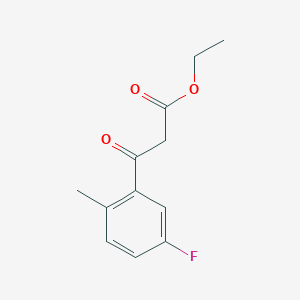

Ethyl (3-fluoro-6-methylbenzoyl)acetate

Übersicht

Beschreibung

Ethyl (3-fluoro-6-methylbenzoyl)acetate is an organic compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of a fluoro group and a methyl group on the benzoyl ring, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-fluoro-6-methylbenzoyl)acetate typically involves the esterification of 3-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (3-fluoro-6-methylbenzoyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 3-fluoro-6-methylbenzoic acid.

Reduction: Ethyl (3-fluoro-6-methylbenzyl) alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Building Block for Synthesis

Ethyl (3-fluoro-6-methylbenzoyl)acetate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure enhances the bioactivity and stability of synthesized compounds.

Reactions Involving this compound :

- Condensation Reactions : It participates in condensation reactions with amines to form benzimidazoles and perimidines, which have potential antimalarial properties .

- Michael Addition Reactions : The compound can undergo base-promoted domino reactions for synthesizing hydroxybenzophenones, which are useful in photostability applications .

Medicinal Chemistry

Therapeutic Potential

Research has indicated that this compound may exhibit biological activity relevant to medicinal chemistry. Its derivatives are being explored for their potential use in treating various diseases, including cancer and infections.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Material Science

Applications in OLEDs and Semiconductors

The compound is being investigated for its role as a precursor in the synthesis of materials used in organic light-emitting diodes (OLEDs) and semiconductors. Its unique electronic properties make it suitable for enhancing device performance.

| Application | Description |

|---|---|

| OLEDs | Used as a precursor for synthesizing phosphorescent materials. |

| Semiconductors | Enhances interfacial properties in thin film transistors. |

Catalytic Applications

This compound acts as a ligand in various catalytic reactions, improving stereoselectivity and yield. Its chelating ability allows it to form stable complexes with metal catalysts, facilitating numerous organic transformations.

Environmental Applications

The compound's derivatives are also being studied for their potential environmental applications, particularly in the development of biodegradable materials and eco-friendly solvents.

Wirkmechanismus

The mechanism of action of Ethyl (3-fluoro-6-methylbenzoyl)acetate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl (3-fluoro-6-methylbenzoyl)acetate can be compared with other similar compounds such as:

- Ethyl (3-methylbenzoyl)acetate

- Ethyl (4-trifluoromethylbenzoyl)acetate

- Ethyl (3-trifluoromethylbenzoyl)acetate

Uniqueness: The presence of the fluoro group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs. This makes it a valuable compound in various synthetic and research applications.

Biologische Aktivität

Ethyl (3-fluoro-6-methylbenzoyl)acetate is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique chemical structure and biological properties. This article explores its biological activity, including synthesis methods, interaction with biological systems, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 232.2 g/mol. The presence of a fluorine atom in its structure is significant as fluorinated compounds often exhibit enhanced biological properties, including increased lipophilicity and metabolic stability.

Synthesis Methods

Several methods are used to synthesize this compound, including:

- Acylation Reactions : Utilizing acyl chlorides with ethyl acetate in the presence of a base.

- Fluorination Techniques : Incorporating fluorine into the aromatic ring through electrophilic fluorination methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains. For example, a study on related fluorinated compounds reported minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against Gram-positive bacteria .

Mutagenicity Testing

The Ames test, a widely recognized method for assessing mutagenicity, has been employed to evaluate the safety profile of this compound. Results indicated that certain concentrations showed no significant mutagenic effects, suggesting a favorable safety profile for further development .

Case Study 1: Anticancer Activity

In a study focusing on antiandrogenic properties, derivatives of this compound were tested against human prostate cancer cell lines (LNCaP). The results indicated that these compounds inhibited androgen receptor activity, showing potential for use in prostate cancer therapies .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation assessed the inhibition of calf intestinal alkaline phosphatase by acyl thiourea derivatives related to this compound. The findings demonstrated that these compounds could effectively inhibit enzyme activity, indicating potential applications in managing metabolic disorders .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (3-fluoro-4-methylbenzoyl)acetate | C12H13FO3 | Contains a benzoyl group |

| Ethyl Difluoro-(3-fluoro-4-methoxyphenyl)acetate | C12H12F2O3 | Contains a methoxy group |

| Ethyl Difluoromethylbenzoate | C11H10F2O2 | Lacks an additional methyl group |

This table illustrates the structural distinctions among similar compounds, highlighting how variations can influence biological activity.

Eigenschaften

IUPAC Name |

ethyl 3-(5-fluoro-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJUIZLAABNBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.